
Butyric acid, 3-(2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazinylidene)-, tert-butyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyric acid, 3-(2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazinylidene)-, tert-butyl ester, hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a butyric acid backbone, a pyridazinyl group, and a tert-butyl ester moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 3-(2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazinylidene)-, tert-butyl ester, hydrochloride typically involves multiple steps. The process begins with the preparation of the pyridazinyl hydrazine intermediate, which is then reacted with butyric acid derivatives under controlled conditions. The tert-butyl esterification is achieved using tert-butyl alcohol and an acid catalyst. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for maximizing yield and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Butyric acid, 3-(2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazinylidene)-, tert-butyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
Butyric acid, 3-(2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazinylidene)-, tert-butyl ester, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of butyric acid, 3-(2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazinylidene)-, tert-butyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyric acid derivatives: Compounds with similar butyric acid backbones but different functional groups.
Pyridazinyl compounds: Molecules containing the pyridazinyl group, which may have similar biological activities.
Tert-butyl esters: Compounds with tert-butyl ester moieties, often used for their stability and solubility.
Uniqueness
Butyric acid, 3-(2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazinylidene)-, tert-butyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
90931-95-6 |
|---|---|
Formule moléculaire |
C16H28ClN5O3 |
Poids moléculaire |
373.9 g/mol |
Nom IUPAC |
tert-butyl (3E)-3-[[6-[2-hydroxypropyl(methyl)amino]pyridazin-3-yl]hydrazinylidene]butanoate;hydrochloride |
InChI |
InChI=1S/C16H27N5O3.ClH/c1-11(9-15(23)24-16(3,4)5)17-18-13-7-8-14(20-19-13)21(6)10-12(2)22;/h7-8,12,22H,9-10H2,1-6H3,(H,18,19);1H/b17-11+; |
Clé InChI |
JYPWATUJEXTCGD-SJDTYFKWSA-N |
SMILES isomérique |
CC(CN(C)C1=NN=C(C=C1)N/N=C(\C)/CC(=O)OC(C)(C)C)O.Cl |
SMILES canonique |
CC(CN(C)C1=NN=C(C=C1)NN=C(C)CC(=O)OC(C)(C)C)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


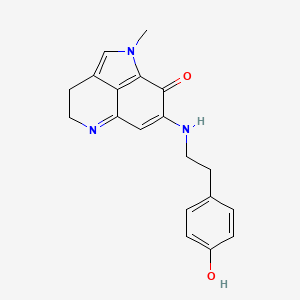
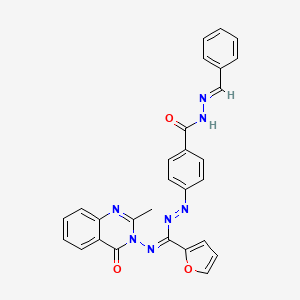
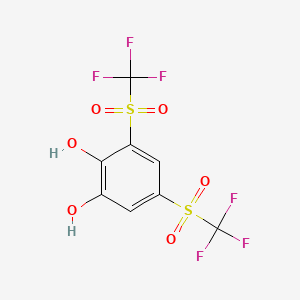
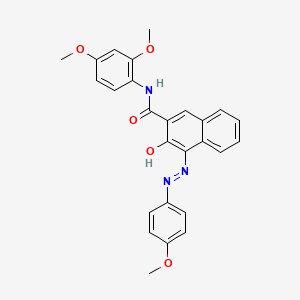
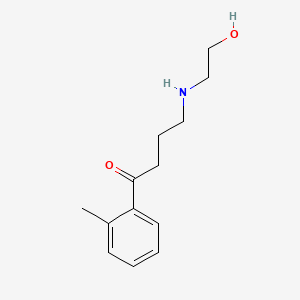
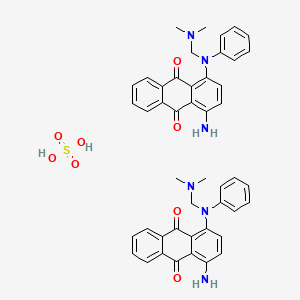
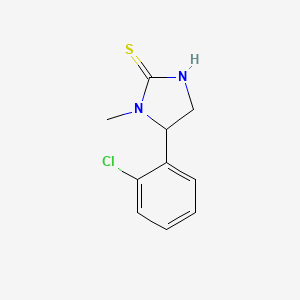
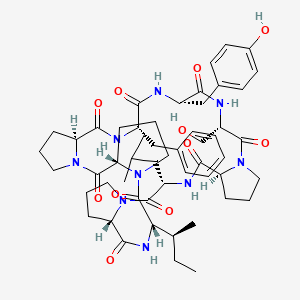
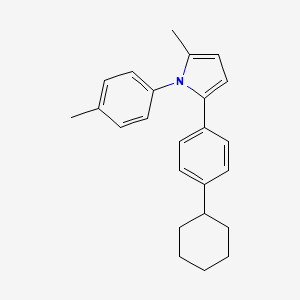
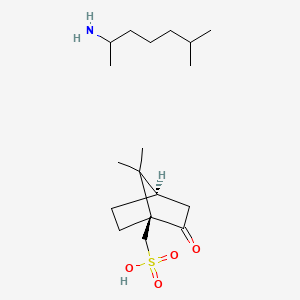
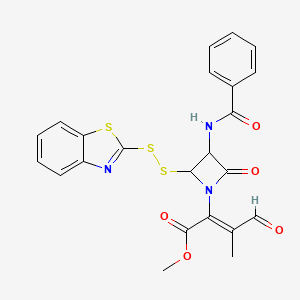

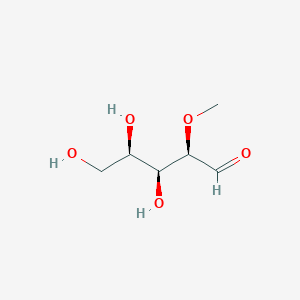
![Ethyl 4-[[4-[[2-(acetoxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B12709841.png)
